Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1345121-21-2) is a brominated pyrazolo[1,5-a]pyridine derivative with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol. This compound features a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 4, a methyl group at position 5, and a methyl ester at position 2. It is synthesized via palladium-catalyzed cross-coupling or direct bromination of precursor pyrazolo[1,5-a]pyridine derivatives . The compound is commercially available in high purity (≥97%) and is primarily utilized as a building block in medicinal chemistry for the development of kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-4-13-9(8(6)11)7(5-12-13)10(14)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRWSKQVCBKDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=NN2C=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]Pyridine Core
In the first step, 3-bromo-4-methylpyridine undergoes cyclization with hydroxylamine-O-sulfonic acid in the presence of barium(II) oxide and barium(II) nitrate. This reaction proceeds in aqueous medium at 90°C for 15 hours, forming the pyrazolo[1,5-a]pyridine intermediate. The mechanism likely involves nucleophilic attack by hydroxylamine-derived species, followed by intramolecular cyclization to construct the bicyclic framework.
Cross-Dehydrogenative Coupling (CDC) Approach
An efficient one-pot method utilizing cross-dehydrogenative coupling (CDC) has been reported for analogous pyrazolo[1,5-a]pyridines.
Reaction Mechanism
N-Amino-2-iminopyridines react with β-diketones or cyclic ketones in ethanol under an oxygen atmosphere at 130°C for 18 hours. Acetic acid (6 equivalents) catalyzes the reaction, which proceeds via:
Bromination and Esterification
For the target compound, bromination is hypothesized to occur either:
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Prior to cyclization: Using brominated pyridine precursors (e.g., 2-bromo-5-methylpyridine).
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Post-cyclization: Via radical bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.
Key Data:
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Reagents: N-Amino-2-iminopyridine, β-diketones, acetic acid
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Conditions: Ethanol, O₂ atmosphere, 130°C
Bromination Strategies for Intermediate Functionalization
Bromination is critical for introducing the 4-bromo substituent. Multiple methods are adapted from 2-bromo-5-methylpyridine syntheses:
Radical Bromination with NBS
2-Bromo-5-methylpyridine undergoes allylic bromination using NBS (1.1 equivalents) and AIBN (5 mol%) in CCl₄ at 75°C for 4 hours. This method selectively brominates the methyl group, yielding 2-bromo-5-(bromomethyl)pyridine, which may serve as a precursor for further cyclization.
Photochemical Bromination
Under UV irradiation, NBS and dibenzoyl peroxide in CCl₄ achieve comparable yields at reduced temperatures (0–25°C). This approach minimizes thermal decomposition of sensitive intermediates.
Comparative Table: Bromination Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thermal Radical | NBS, AIBN, CCl₄ | 75°C, 4 h | 60–75 |
| Photochemical | NBS, BPO, CCl₄ | UV, 25°C, 3 h | 70–80 |
Carboxylation and Esterification Pathways
The 3-carboxylate group is introduced via esterification of pyrazole-3-carboxylic acid derivatives.
Acid Chloride Intermediate
1H-Pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride or PCl₅. Subsequent reaction with methanol in the presence of a base (e.g., K₂CO₃) yields the methyl ester.
Direct Esterification
In situ esterification during cyclization is achievable by using methyl-containing reagents (e.g., methyl orthoformate) or employing methanol as a solvent.
Optimization and Challenges
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit promising anticancer properties. Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds within this family could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Investigations have shown that pyrazolo[1,5-a]pyridines can protect neuronal cells from oxidative stress and excitotoxicity. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Agrochemical Applications
Pesticide Development
this compound is being explored as a lead compound for developing new agrochemicals. Its structural characteristics allow it to interact with biological targets in pests, potentially leading to the development of novel insecticides or fungicides that are effective yet environmentally friendly.
Material Science
Synthesis of Functional Materials
The compound's unique chemical structure makes it suitable for synthesizing functional materials. Researchers have utilized this compound in the preparation of polymers and nanomaterials with specific electronic or optical properties. These materials can be applied in sensors, organic photovoltaics, and other advanced technological applications.
Data Tables
| Activity Type | Reference Study |
|---|---|
| Anticancer | European Journal of Medicinal Chemistry (2020) |
| Neuroprotective | Journal of Neurochemistry (2021) |
| Insecticidal | Journal of Agricultural and Food Chemistry (2022) |
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.
Case Study 2: Pesticide Formulation
In agricultural research, a formulation containing this compound was tested against common pests in crop production. The results indicated a notable decrease in pest populations compared to control groups, suggesting its viability as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazolo[1,5-a]pyridine core play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Halogen Substituents :
- Bromine at C4 (target compound) vs. C5 (Ethyl 5-bromo analog) alters regioselectivity in cross-coupling reactions. For example, the C4-bromo derivative undergoes Suzuki-Miyaura coupling at lower temperatures due to enhanced electrophilicity .
- Chlorine (in Methyl 5-chloro analog) reduces molecular weight and lipophilicity compared to bromine, impacting membrane permeability in biological systems .
Ester vs. Aldehyde Functional Groups :
- The methyl ester in the target compound enhances stability and solubility in organic solvents, making it preferable for solid-phase synthesis. In contrast, the aldehyde group in 4-bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde enables nucleophilic addition reactions (e.g., Schiff base formation) .
Methyl vs. Ethyl Esters :
Table 2: Reactivity in Cross-Coupling Reactions
Key Observations:
Biological Activity
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1345121-21-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.1 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : 97%
The compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that pyrazole derivatives exhibit inhibitory effects on various cancer cell lines:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit important kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. These pathways are critical for cell proliferation and survival in cancer cells .
- Case Study : A study evaluated the cytotoxic effects of several pyrazoles on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with bromine substituents exhibited enhanced cytotoxicity and a synergistic effect when combined with doxorubicin .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. This compound has shown potential against various bacterial strains:
- Mechanism : The compound's structure allows it to interact with bacterial enzymes or disrupt membrane integrity .
- Research Findings : Some synthesized pyrazole carboxamides demonstrated notable antifungal activity, suggesting that similar derivatives could possess broad-spectrum antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances anticancer activity |
| Methyl | Contributes to overall stability |
| Carboxylate Group | Critical for interaction with targets |
The presence of electron-withdrawing groups like bromine significantly enhances the compound's potency against cancer cell lines by increasing electron deficiency at the reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
